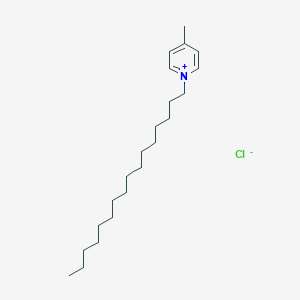

Pyridinium, 1-Hexadecyl-4-methyl-, Chlorid (1:1)

Übersicht

Beschreibung

1-hexadecyl-4-methylpyridin-1-ium;chloride is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various fields such as medical, environmental, and industrial research. This compound is a white crystalline powder that is soluble in water and organic solvents.

Wissenschaftliche Forschungsanwendungen

1-hexadecyl-4-methylpyridin-1-ium;chloride has a wide range of applications in scientific research:

Chemistry: Used as a phase transfer catalyst in organic synthesis.

Biology: Employed in the extraction of membrane-associated enzymes such as alkaline phosphatase.

Medicine: Investigated for its antimicrobial properties and potential use in disinfectants.

Industry: Utilized in the removal of emulsified oils from wastewater

Wirkmechanismus

Target of Action

Pyridinium, 1-hexadecyl-4-methyl-, chloride (1:1), also known as 1-hexadecyl-4-methylpyridin-1-ium chloride, is a quaternary ammonium compound . It is primarily used as a cationic surfactant . Its main targets are emulsified oils and membrane-associated enzymes .

Mode of Action

This compound interacts with its targets through its surfactant properties. It is used for the detergent-based extraction of membrane-associated enzymes such as alkaline phosphatase . It also assists in the removal of emulsified oil from oily waste water .

Result of Action

The primary result of the action of this compound is the removal of emulsified oil from oily waste water . It is also used for the extraction of membrane-associated enzymes , which can affect the function of these enzymes.

Biochemische Analyse

Biochemical Properties

Pyridinium, 1-hexadecyl-4-methyl-, chloride (1:1) plays a significant role in biochemical reactions, particularly in the extraction and stabilization of membrane-associated enzymes. It interacts with enzymes such as alkaline phosphatase, facilitating their extraction from biological membranes . The compound’s amphiphilic nature allows it to integrate into lipid bilayers, thereby disrupting membrane structures and aiding in the solubilization of membrane proteins. Additionally, Pyridinium, 1-hexadecyl-4-methyl-, chloride (1:1) can interact with various proteins and biomolecules, altering their conformation and activity through hydrophobic and electrostatic interactions.

Cellular Effects

Pyridinium, 1-hexadecyl-4-methyl-, chloride (1:1) exerts several effects on cellular processes. It can influence cell signaling pathways by modulating the activity of membrane-bound receptors and enzymes. This compound has been shown to affect gene expression by altering the transcriptional activity of certain genes involved in cellular metabolism and stress responses. Furthermore, Pyridinium, 1-hexadecyl-4-methyl-, chloride (1:1) impacts cellular metabolism by disrupting mitochondrial function and altering the balance of metabolic pathways .

Molecular Mechanism

The molecular mechanism of Pyridinium, 1-hexadecyl-4-methyl-, chloride (1:1) involves its interaction with cellular membranes and biomolecules. The compound integrates into lipid bilayers, causing membrane disruption and increasing permeability. This integration can lead to the inhibition or activation of membrane-bound enzymes and receptors. Pyridinium, 1-hexadecyl-4-methyl-, chloride (1:1) also binds to specific proteins, altering their structure and function, which can result in changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pyridinium, 1-hexadecyl-4-methyl-, chloride (1:1) can vary over time. The compound is relatively stable under standard laboratory conditions, but its activity can diminish over prolonged periods due to degradation or interaction with other chemicals. Long-term exposure to Pyridinium, 1-hexadecyl-4-methyl-, chloride (1:1) can lead to cumulative effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of Pyridinium, 1-hexadecyl-4-methyl-, chloride (1:1) in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical and cellular effects. At higher doses, Pyridinium, 1-hexadecyl-4-methyl-, chloride (1:1) can induce toxic effects, including cellular apoptosis and tissue damage. Threshold effects are observed, where a specific dosage range triggers significant biological responses .

Metabolic Pathways

Pyridinium, 1-hexadecyl-4-methyl-, chloride (1:1) is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate lipid metabolism and energy production. The compound can alter metabolic flux by affecting the activity of key enzymes in pathways such as glycolysis and the citric acid cycle. These interactions can lead to changes in metabolite levels and overall cellular energy balance .

Transport and Distribution

Within cells and tissues, Pyridinium, 1-hexadecyl-4-methyl-, chloride (1:1) is transported and distributed through interactions with transporters and binding proteins. The compound’s amphiphilic nature allows it to associate with lipid membranes, facilitating its movement across cellular compartments. This distribution can influence its localization and accumulation in specific tissues, impacting its biological activity .

Subcellular Localization

Pyridinium, 1-hexadecyl-4-methyl-, chloride (1:1) exhibits specific subcellular localization patterns. It is often found in association with cellular membranes, including the plasma membrane and organelle membranes such as mitochondria and the endoplasmic reticulum. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments. This localization is crucial for its activity and function within the cell .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-hexadecyl-4-methylpyridin-1-ium;chloride typically involves the quaternization of pyridine with 1-bromohexadecane in the presence of a base. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The purity of the final product is maintained through multiple purification steps, including distillation and recrystallization .

Analyse Chemischer Reaktionen

Types of Reactions

1-hexadecyl-4-methylpyridin-1-ium;chloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the chloride ion can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

Oxidation: Formation of pyridinium N-oxide derivatives.

Reduction: Formation of reduced pyridinium compounds.

Substitution: Formation of pyridinium salts with different anions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Cetylpyridinium chloride: Another quaternary ammonium compound with similar surfactant properties.

Benzalkonium chloride: A widely used disinfectant and antiseptic.

Dodecylpyridinium chloride: Similar structure but with a shorter alkyl chain

Uniqueness

1-hexadecyl-4-methylpyridin-1-ium;chloride is unique due to its specific alkyl chain length and methyl substitution on the pyridinium ring. This structural uniqueness imparts distinct physicochemical properties, making it particularly effective in certain applications such as phase transfer catalysis and membrane disruption .

Biologische Aktivität

1-Hexadecyl-4-methylpyridin-1-ium chloride (HMPC) is a quaternary ammonium compound with significant biological activity, particularly in biochemical and cellular contexts. This article explores its biochemical properties, cellular effects, molecular mechanisms, and applications in scientific research.

1-Hexadecyl-4-methylpyridin-1-ium chloride plays a crucial role in the extraction and stabilization of membrane-associated enzymes. It has been shown to interact with enzymes such as alkaline phosphatase, facilitating their extraction from biological membranes. This property makes it valuable in biochemistry for enzyme studies and applications.

Cellular Effects

The compound influences various cellular processes:

- Cell Signaling : HMPC modulates the activity of membrane-bound receptors and enzymes, affecting cell signaling pathways.

- Gene Expression : It alters transcriptional activity of genes involved in metabolism and stress responses, impacting overall cellular function.

- Metabolic Impact : HMPC disrupts mitochondrial function and alters metabolic pathways, leading to changes in energy production and utilization.

The molecular mechanism underlying the biological activity of HMPC involves:

- Membrane Interaction : The compound integrates into lipid bilayers, disrupting membrane integrity and increasing permeability. This integration can inhibit or activate membrane-bound enzymes and receptors.

- Protein Binding : HMPC binds to specific proteins, altering their structure and function, which can lead to changes in gene expression and enzyme activity.

Temporal and Dosage Effects

Research indicates that the effects of HMPC vary over time and dosage:

- Temporal Stability : The compound is stable under standard laboratory conditions but may lose activity over prolonged exposure due to degradation or interaction with other chemicals.

- Dose Dependency : In animal models, low doses may exhibit minimal toxicity while higher doses can induce significant toxic effects, including cellular apoptosis and tissue damage. Threshold effects have been observed where specific dosage ranges trigger notable biological responses.

Metabolic Pathways

HMPC is involved in several metabolic pathways:

- Lipid Metabolism : It interacts with enzymes regulating lipid metabolism and energy production, influencing metabolic flux.

- Energy Balance : Changes in the activity of key enzymes in glycolysis and the citric acid cycle lead to alterations in metabolite levels and overall cellular energy balance.

Transport and Distribution

The transport and distribution of HMPC within cells are facilitated by its amphiphilic nature, allowing it to associate with lipid membranes. This property influences its localization within specific tissues, impacting its biological activity.

Subcellular Localization

HMPC exhibits specific localization patterns within cells:

- Membrane Association : It is often found associated with plasma membranes and organelle membranes such as mitochondria and the endoplasmic reticulum.

- Targeting Signals : Its localization is influenced by targeting signals that direct it to specific compartments, which is crucial for its function.

Applications in Scientific Research

1-Hexadecyl-4-methylpyridin-1-ium chloride has diverse applications across various fields:

Antimicrobial Activity

A study investigated the antimicrobial properties of quaternary ammonium salts including HMPC against Escherichia coli and Staphylococcus aureus. The results indicated significant antibacterial activity, which varied based on the structural characteristics of the compounds tested. The study highlighted the potential application of HMPC as an antimicrobial agent in disinfectants .

Enzyme Interaction

Research focusing on enzyme interactions demonstrated that HMPC could effectively extract alkaline phosphatase from membranes, showcasing its utility in biochemical assays. This property underlines its significance in studying membrane-associated processes .

Eigenschaften

IUPAC Name |

1-hexadecyl-4-methylpyridin-1-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H40N.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-23-20-17-22(2)18-21-23;/h17-18,20-21H,3-16,19H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCMFMSOTJOUSLI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H40ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50884574 | |

| Record name | Pyridinium, 1-hexadecyl-4-methyl-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13106-53-1 | |

| Record name | Pyridinium, 1-hexadecyl-4-methyl-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13106-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridinium, 1-hexadecyl-4-methyl-, chloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013106531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridinium, 1-hexadecyl-4-methyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridinium, 1-hexadecyl-4-methyl-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.